Lidocaine N-methyl hydrochloride

Descripción general

Descripción

Lidocaine, also known as lignocaine, is a local anesthetic of the amide type . It is used to provide local anesthesia by nerve blockade at various sites in the body . It does so by stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action .

Synthesis Analysis

Lidocaine was the first amino amide-type local anesthetic synthesized under the name Xylocaine in 1943 . It is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to lidocaine, although less powerful .Molecular Structure Analysis

The molecular structure of lidocaine is C14H22N2O . Its molecular weight is 234.3373 . The structure of lidocaine can be viewed using Java or Javascript .Chemical Reactions Analysis

Lidocaine is widely used in human and veterinary practice as a local anesthetic, analgesic, and antiarrhythmic agent . Various analytical methods, describing the determination of lidocaine and its active metabolite, have been published based on high-performance liquid chromatography coupled to tandem mass spectrometry (LC–MS-MS) .Physical And Chemical Properties Analysis

Lidocaine-based ionic liquids, with ibuprofen and salicylate as counterion, were prepared first. Their structures were confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy . The Newtonian behavior of lidocaine ibuprofenate was confirmed from viscosity measurement results .Aplicaciones Científicas De Investigación

Blocker of Voltage-Gated Sodium Channels

QX-222 is known to be a blocker of voltage-gated sodium (NaV) channels . It inhibits native NaV channels in ND7-23 cells . This property allows it to interfere with the propagation of action potentials in neurons, which is crucial for the transmission of nerve impulses.

Nicotinic Acetylcholine Receptor Blocker

In addition to blocking NaV channels, QX-222 also acts as a blocker for nicotinic acetylcholine receptors . These receptors are key players in the nervous system, mediating fast synaptic transmission across the neuromuscular junction.

Analgesic Properties

Research has shown that QX-222, when combined with lidocaine, can produce divergent effects on evoked and spontaneous nociceptive behaviors in mice . This suggests potential applications in pain management and the development of new analgesics.

Long-Lasting Differential Block

A combination of lidocaine and QX-222 has been found to achieve a long-lasting differential block, which is sensory selective . This could have significant implications for local anesthesia, potentially allowing for pain relief without the loss of other sensations.

Effects on Evoked Pain Behavior

The same study also found that this combination of drugs did not detectably attenuate hyperalgesia and allodynia in mice treated with complete Freund’s adjuvant (CFA), a compound used to induce chronic inflammatory pain . This suggests that while QX-222 may be effective in managing some types of pain, it may not be as effective for others.

Effects on Spontaneous Pain Behavior

Interestingly, the combination of lidocaine and QX-222 was found to inhibit spontaneous pain in formalin-treated mice . Formalin is a solution of formaldehyde in water, commonly used to induce acute pain in experimental animals.

Interactions with General Anesthetics

There is evidence to suggest that QX-222 may interact cooperatively with general anesthetics within the pore of nicotinic acetylcholine receptor channels . This could potentially enhance the effectiveness of these anesthetics, or allow for lower doses to be used.

Mecanismo De Acción

Target of Action

QX 222, also known as Lidocaine N-methyl hydrochloride or QX-222 (chloride), primarily targets sodium channels . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .

Mode of Action

QX 222 acts as an open-channel blocker of the acetylcholine (ACh) receptor . When bound, these blockers occlude some of the residues lining the channel .

Biochemical Pathways

The primary biochemical pathway affected by QX 222 is the sodium ion transport pathway . By blocking sodium channels, QX 222 inhibits the flow of sodium ions, which is essential for the initiation and propagation of action potentials .

Pharmacokinetics

It’s known that the compound is a derivative of lidocaine, suggesting that it may share similar pharmacokinetic properties with lidocaine .

Result of Action

The primary result of QX 222’s action is the blockade of nerve signals , leading to a loss of sensation in the area where it’s applied . This makes it potentially useful as a local anesthetic . It’s worth noting that qx 222 has been associated with severe myotoxicity .

Safety and Hazards

Direcciones Futuras

Propiedades

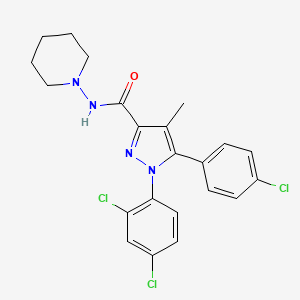

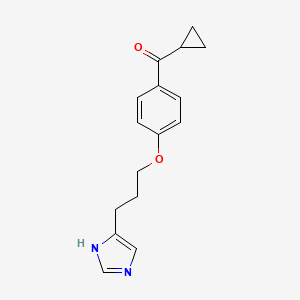

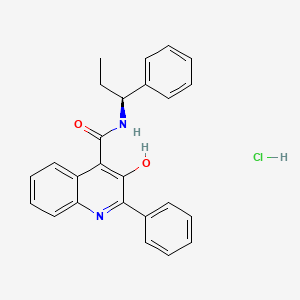

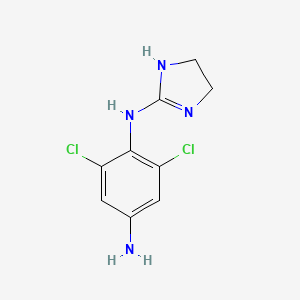

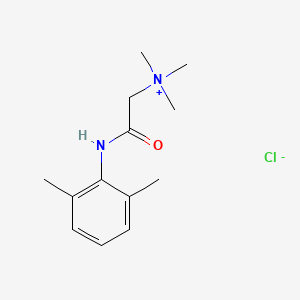

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKXSWWTOZBDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201343384 | |

| Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lidocaine N-methyl hydrochloride | |

CAS RN |

5369-00-6 | |

| Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.